molecular formula C14H12N2O5S B5808435 N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide

N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide

Cat. No. B5808435
M. Wt: 320.32 g/mol
InChI Key: OLZWSDXRKYVYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBA is a white to yellow crystalline powder that is soluble in organic solvents. It is a sulfonamide derivative that has a nitro group attached to the benzene ring. MNBA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide inhibits carbonic anhydrase by binding to the active site of the enzyme, which prevents the substrate from binding and inhibits the enzymatic activity. N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide has been shown to bind to the zinc ion in the active site of carbonic anhydrase, which is essential for the catalytic activity of the enzyme. N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide also binds to other metal ions such as cadmium, which can lead to the formation of a fluorescent complex.
Biochemical and Physiological Effects:
N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the formation of a fluorescent complex with metal ions, and the potential for use as a diagnostic tool for diseases such as osteoporosis. N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide has also been shown to have potential applications in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase activity and its potential for use as a fluorescent probe for the detection of metal ions. However, N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide, including the development of new drugs based on its structure, the investigation of its potential as a diagnostic tool for diseases such as osteoporosis, and the exploration of its potential applications in the development of new materials and sensors. Further research is also needed to fully understand the mechanism of action of N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide and its potential applications in various fields.

Synthesis Methods

N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide can be synthesized using various methods, including the reaction of 4-methylbenzenesulfonyl chloride with 3-nitrobenzoic acid in the presence of a base such as triethylamine. Another method involves the reaction of 4-methylbenzenesulfonamide with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide can also be synthesized using other methods, such as the reaction of 4-methylbenzenesulfonamide with 3-nitrobenzamide in the presence of a catalyst such as copper(II) sulfate.

Scientific Research Applications

N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide has been used in various scientific research applications, including as an enzyme inhibitor and as a fluorescent probe for the detection of metal ions. N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide has also been used as a fluorescent probe for the detection of metal ions such as zinc and cadmium.

properties

IUPAC Name

N-(4-methylphenyl)sulfonyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-10-5-7-13(8-6-10)22(20,21)15-14(17)11-3-2-4-12(9-11)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZWSDXRKYVYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylphenylsulfonyl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.